

solubility of lead salicylate in water and organic solvents

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Compound of Interest

Compound Name: *Lead salicylate*

Cat. No.: *B099369*

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Technical Guide: Solubility Profile of Lead Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **lead salicylate** in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing standardized experimental protocols for the determination of solubility. This approach equips researchers with the foundational knowledge and practical methodologies required for their work with this compound.

Physicochemical Properties of Lead Salicylate

Lead salicylate is a white, odorless crystalline powder. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₁₀ O ₆ Pb	[1][2][3]
Molecular Weight	481.43 g/mol	[1][3]
Appearance	Soft white odorless powder in crystalline form	
CAS Number	15748-73-9	

Solubility of Lead Salicylate

Precise quantitative solubility data for **lead salicylate** is not widely reported. The available information is primarily qualitative.

Aqueous Solubility

The solubility of **lead salicylate** in water is generally described as low. Different sources characterize it as "negligible", while others note it has "appreciable water solubility," which can lead to product loss during washing in synthesis processes. The pH of the aqueous medium can influence the solubility of lead salts.

Organic Solvent Solubility

Lead salicylate has been reported to be soluble in dimethyl sulfoxide (DMSO). Information regarding its solubility in other common organic solvents such as ethanol, methanol, acetone, diethyl ether, and chloroform is not readily available in the reviewed literature.

Summary of Qualitative Solubility Data

Solvent	Solubility
Water	Negligible / Appreciable
Dimethyl Sulfoxide (DMSO)	Soluble
Ethanol	Data not available
Methanol	Data not available
Acetone	Data not available
Diethyl Ether	Data not available
Chloroform	Data not available

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of **lead salicylate** in a specific solvent system, standardized experimental protocols can be employed. The following sections detail the gravimetric and UV-Vis spectroscopic methods, which are common techniques for determining the solubility of sparingly soluble compounds.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance by measuring the mass of the solute dissolved in a saturated solution.

Protocol:

- Preparation of a Saturated Solution:
 - Add an excess amount of **lead salicylate** to the solvent of interest (e.g., water, ethanol) in a conical flask or beaker.
 - Continuously agitate the mixture using a magnetic stirrer or a shaker bath at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
- Separation of the Saturated Solution:

- Allow the undissolved solid to settle.
- Carefully filter the supernatant through a pre-weighed, fine-pored filter paper (e.g., Whatman No. 41) to separate the saturated solution from the excess solid. Alternatively, centrifugation can be used to pellet the solid, followed by careful decantation or pipetting of the clear supernatant.
- Mass Determination:
 - Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
 - Evaporate the solvent gently using a water bath or a hot plate at a controlled temperature to avoid spattering.
 - Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature (e.g., 100-110 °C) until a constant weight is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **lead salicylate** by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.
 - Express the solubility in the desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable if **lead salicylate** exhibits a characteristic absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of poorly water-soluble drugs.

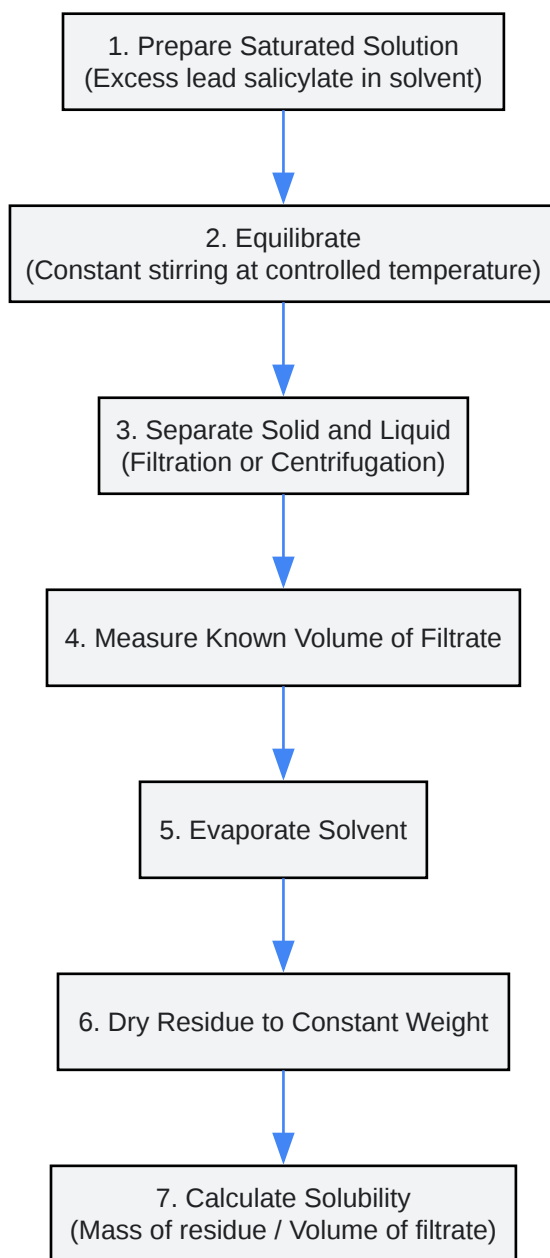
Protocol:

- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of **lead salicylate** of known concentrations in the solvent of interest.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
- Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Preparation and Separation of the Saturated Solution:
 - Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution of **lead salicylate** and separate the clear supernatant.
- Analysis of the Saturated Solution:
 - Take an aliquot of the clear, saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at the λ_{max} .
- Calculation of Solubility:
 - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
 - Calculate the concentration of the original saturated solution by accounting for the dilution factor.

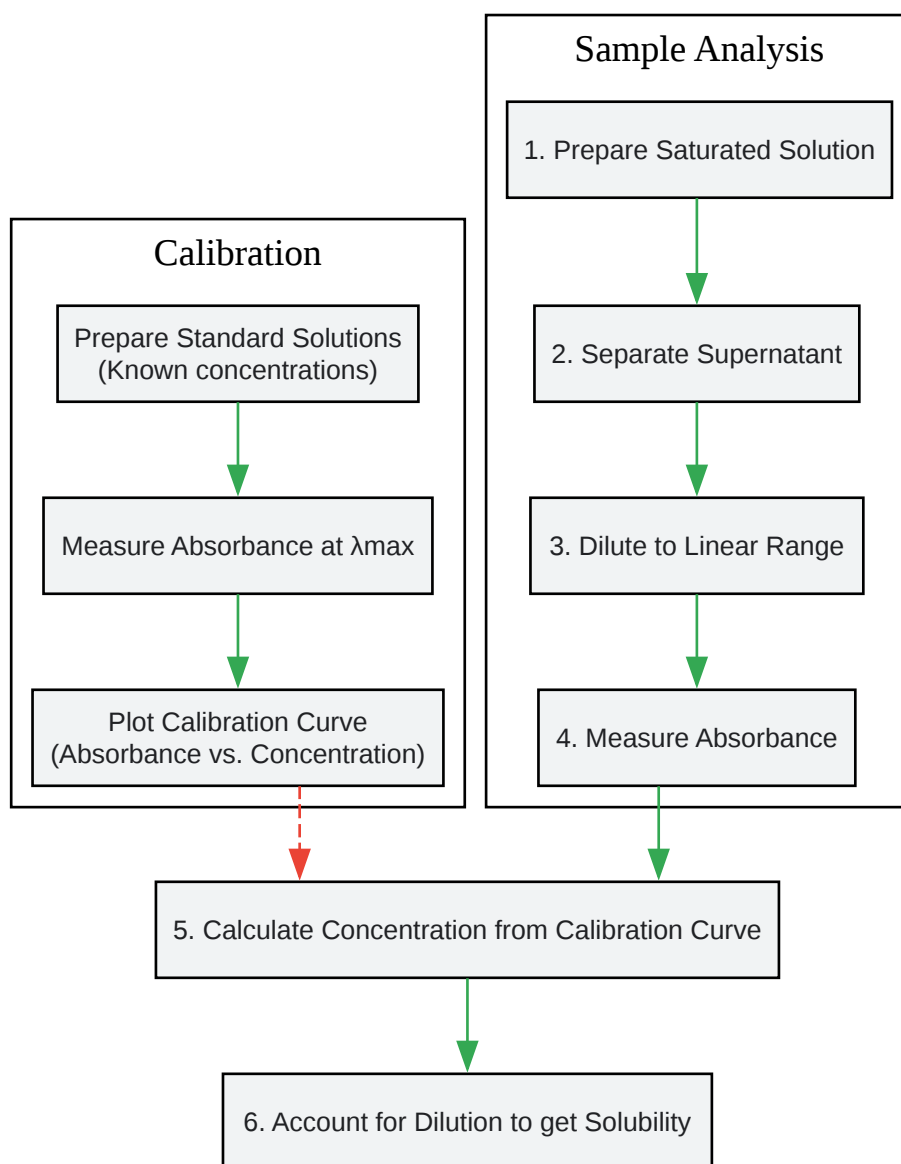
Visualized Workflows

The following diagrams illustrate the experimental workflows for the solubility determination methods described above.



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Caption: Workflow for the Gravimetric Determination of Solubility.



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Caption: Workflow for the UV-Vis Spectroscopic Determination of Solubility.

Conclusion

While quantitative solubility data for **lead salicylate** remains sparse in the literature, this guide provides researchers with the available qualitative information and robust, standardized experimental protocols to determine these values empirically. The provided workflows for gravimetric and UV-Vis spectroscopic methods offer a clear and structured approach for obtaining the necessary data for research and development activities. It is recommended that

solubility is determined under the specific conditions (e.g., temperature, pH, solvent system) relevant to the intended application.

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